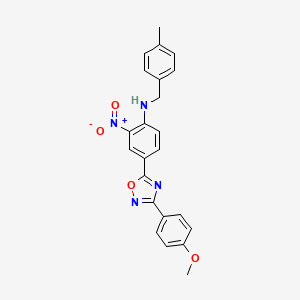
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one, also known as MPP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. MPP is a small molecule that has shown great promise in the treatment of various diseases due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and lower blood pressure. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has several advantages for use in lab experiments, including its small size and ease of synthesis. However, this compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several potential future directions for research on 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one. These include further investigation into its use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Métodos De Síntesis
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with 4-methylpyridazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(13-14-12(8)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXYEYNWGBHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)



